2-Bromo-1,4-dibutoxybenzene

Description

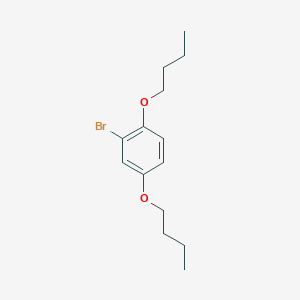

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-dibutoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO2/c1-3-5-9-16-12-7-8-14(13(15)11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHIGRGBDNMEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)OCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554917 | |

| Record name | 2-Bromo-1,4-dibutoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116163-98-5 | |

| Record name | 2-Bromo-1,4-dibutoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116163-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,4-dibutoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,4 Dibutoxybenzene and Its Derivatives

Regioselective Bromination of 1,4-Dibutoxybenzene (B152509)

The most direct route to 2-Bromo-1,4-dibutoxybenzene involves the electrophilic aromatic substitution of 1,4-dibutoxybenzene. The two electron-donating butoxy groups strongly activate the benzene (B151609) ring and direct incoming electrophiles to the ortho positions (positions 2, 3, 5, and 6). Due to symmetry, these four positions are chemically equivalent. The primary challenge in this approach is to achieve selective monobromination and prevent the formation of di- or polybrominated byproducts. google.com The choice of brominating agent and the careful control of reaction conditions are paramount to achieving high regioselectivity and yield.

Electrophilic Aromatic Substitution with N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination that offers advantages over molecular bromine. wku.edumdma.ch It is a stable, crystalline solid that is easier and safer to handle than liquid bromine. wku.edu A significant benefit of using NBS is that its byproduct, succinimide, is water-soluble, which often simplifies the purification of the desired product. wku.edu

For highly activated aromatic systems like dialkoxybenzenes, NBS can act as an efficient electrophilic brominating agent. Research on analogous methoxybenzenes has shown that the choice of solvent can significantly influence the reaction's efficiency and rate. mdma.ch The use of acetonitrile (B52724) (CH₃CN) as a solvent has been shown to enhance reaction rates and regioselectivity for the bromination of activated arenes with NBS. wku.edumdma.ch In many cases, reactions that require reflux in non-polar solvents like carbon tetrachloride (CCl₄) can proceed at room temperature in acetonitrile, providing excellent yields. mdma.ch While direct studies on 1,4-dibutoxybenzene are less common in the provided literature, the behavior of its methoxy (B1213986) counterparts provides a strong predictive model for its reactivity. mdma.ch

Some users have reported that for the bromination of dibutoxybenzene derivatives, NBS is a preferred agent as it does not generate hydrogen bromide (HBr) in situ, which can lead to undesired side reactions like the dealkylation of the ether groups. reddit.com

Table 1: Representative Conditions for NBS Bromination of Activated Methoxyarenes in Acetonitrile This data, based on studies of methoxy-substituted benzenes, illustrates the effectiveness of the NBS/CH₃CN system, which is applicable to 1,4-dibutoxybenzene. mdma.ch

| Substrate | NBS (Equivalents) | Temperature (°C) | Time | Product | Yield (%) |

| 1,2,4-Trimethoxybenzene | 1.1 | Room Temp | 1 h | 5-Bromo-1,2,4-trimethoxybenzene | 95 |

| 1-Methoxynaphthalene | 1.1 | Room Temp | 15 min | 4-Bromo-1-methoxynaphthalene | 98 |

| 1,5-Dimethoxynaphthalene | 1.1 | Room Temp | 1 h | 4-Bromo-1,5-dimethoxynaphthalene | 96 |

Controlled Bromination with Molecular Bromine

Molecular bromine (Br₂) is the classic reagent for electrophilic aromatic bromination. However, its high reactivity with activated rings like 1,4-dibutoxybenzene necessitates precise control to achieve selective monobromination. Key factors that must be managed include stoichiometry, temperature, and solvent. The use of approximately one molar equivalent of bromine relative to the substrate is critical to favor the mono-substituted product.

Studies on the closely related 1,4-dimethoxybenzene (B90301) show that the reaction can be carried out in various solvents, including glacial acetic acid or chloroform (B151607). A procedure for this analogue involves the dropwise addition of bromine at room temperature, followed by a stirring period of several hours. Another method specifies bromination in chloroform at 45°C. sciforum.net For 1,4-dibutoxybenzene, a similar approach is expected to be effective. However, there are potential complications. The HBr gas generated as a byproduct can cause dealkylation of the butoxy groups, particularly at elevated temperatures or in the presence of a strong Lewis acid catalyst. reddit.com Indeed, attempts to brominate a dibutoxybenzene-containing compound at reflux in the presence of an iron catalyst resulted in dealkylation and formation of a p-quinone. reddit.com This suggests that milder, catalyst-free conditions and lower temperatures are preferable for this substrate. reddit.com

Table 2: Comparison of Reaction Conditions for Bromination with Br₂

| Substrate | Br₂ (Equivalents) | Solvent | Conditions | Product | Source |

| 1,4-Dimethoxybenzene | Controlled | Glacial Acetic Acid | 0–25°C | 2-Bromo-1,4-dimethoxybenzene | |

| 1,4-Dimethoxybenzene | 1.0 | Chloroform | 45°C | 2-Bromo-1,4-dimethoxybenzene | sciforum.net |

| 1,4-Dibutoxybenzene | 2.2 | Glacial Acetic Acid | 0–30°C, 24–48 h | 2,5-Dibromo-1,4-dibutoxybenzene |

Alternative Brominating Agents and Catalytic Approaches

To overcome the challenges associated with molecular bromine and to develop more environmentally benign processes, several alternative bromination systems have been developed. rsc.org

One effective method involves the in-situ generation of the brominating agent. A solventless procedure using Oxone® (potassium peroxymonosulfate) as an oxidant and sodium bromide (NaBr) as the bromine source has been reported. chemspider.com The solid reagents are ground together in a mortar and pestle, and this method has been shown to be efficient for the bromination of 1,4-dibutoxybenzene. chemspider.com

Another approach to control selectivity is the use of potassium tribromide (KBr₃). An aqueous solution of KBr₃ has been successfully used for the selective monobromination of 1,4-dimethoxybenzene, effectively suppressing the formation of the dibrominated byproduct. google.com The reaction proceeds at ambient temperatures (0–35°C) and provides a product enriched in the desired 2-bromo-1,4-dimethoxybenzene. google.com This method is highly applicable to the dibutoxy analogue.

Other modern catalytic systems include the combination of alkali metal halides with various oxidants. rsc.org For example, systems like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) with potassium bromide (KBr) have been shown to be effective for the para-bromination of anisole (B1667542) derivatives at room temperature. rsc.org Dibromodimethylhydantoin (DBDMH) in the presence of methanesulfonic acid has also been suggested as a potent brominating agent for activated rings. reddit.com

Alkylation Strategies for Brominated Hydroquinone (B1673460) Precursors

An alternative synthetic strategy involves forming the C-Br bond prior to the introduction of the butyl ether groups. This route begins with a brominated hydroquinone scaffold, which is then functionalized via O-alkylation to yield the final product.

O-Alkylation of Brominated Phenolic Derivatives

The core of this strategy is the O-alkylation of 2-bromohydroquinone. This reaction is typically achieved through a Williamson ether synthesis, which involves the reaction of the phenolic hydroxyl groups with an alkylating agent, such as a butyl halide, in the presence of a base. msu.edu

The standard procedure would involve deprotonating the two hydroxyl groups of 2-bromohydroquinone with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic diphenoxide. This intermediate is then treated with at least two equivalents of a butylating agent, like 1-bromobutane (B133212) or 1-iodobutane, to form the two ether linkages. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile to facilitate the Sₙ2 reaction.

Modern advancements in O-alkylation chemistry offer alternative methods, such as copper-catalyzed reactions with alkylborane reagents or alkylsilyl peroxides, which proceed under mild conditions. acs.orgrsc.org Additionally, direct alkylation using alcohols can be achieved with acid catalysis. researchgate.net

Table 3: Generalized Protocol for Williamson Ether Synthesis of this compound

| Step | Reagents & Conditions | Purpose |

| 1 | 2-Bromohydroquinone, Base (e.g., K₂CO₃, NaH) | Deprotonation of phenolic -OH groups to form the phenoxide |

| 2 | Solvent (e.g., DMF, Acetone) | Provides a suitable medium for the Sₙ2 reaction |

| 3 | Alkylating Agent (e.g., 1-Bromobutane), Heat | Nucleophilic attack of the phenoxide on the alkyl halide to form the ether linkage |

| 4 | Aqueous Workup & Extraction | Separation and purification of the final product |

Functionalization of Hydroquinone Scaffolds with Alkyl Chains

The second strategy requires the initial preparation of 2-bromohydroquinone. This precursor can be synthesized by the direct bromination of hydroquinone. The strong activating nature of the two hydroxyl groups directs the bromine to an ortho position. This brominated intermediate is then subjected to O-alkylation as detailed in section 2.2.1. This latter approach can sometimes be advantageous if the bromination of the final dialkoxybenzene proves difficult to control or leads to unwanted side reactions. reddit.com

Multi-step Convergent Syntheses for Complex Derivatives

The introduction of additional halogen atoms onto the 1,4-dibutoxybenzene scaffold is a common strategy to modulate the electronic and physical properties of the resulting molecules. The synthesis of these halogenated analogs often begins with the bromination of 1,4-dibutoxybenzene.

One established method involves the direct bromination of 1,4-dibutoxybenzene using elemental bromine in a suitable solvent like glacial acetic acid. researchgate.net This electrophilic aromatic substitution reaction typically proceeds by adding bromine dropwise to a solution of 1,4-dibutoxybenzene. The reaction mixture is often stirred at room temperature and then heated under reflux to ensure complete reaction. researchgate.net The addition of water precipitates the crude product, which can then be purified. researchgate.net

For instance, the synthesis of 1,4-dibromo-2,5-dibutoxybenzene (B137536) has been achieved with a high yield (82%) by refluxing 1,4-di(butoxy)benzene with bromine in glacial acetic acid. This particular derivative crystallizes in a monoclinic system and exhibits a planar molecular structure.

Similarly, the dimethoxy analogue, 1,4-dibromo-2,5-dimethoxybenzene (B1296824), can be synthesized by reacting 1,4-dimethoxybenzene with bromine in chloroform. rsc.org This reaction is typically stirred at room temperature for an extended period to achieve a high yield (93.2%). rsc.org The resulting product is a key intermediate for further functionalization. rsc.orgresearchgate.net

The table below summarizes the synthesis of a key halogenated dibutoxybenzene analogue.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 1,4-Di(butoxy)benzene | Br₂ | Glacial Acetic Acid | Reflux | 1,4-Dibromo-2,5-dibutoxybenzene | 82% | |

| 1,4-Dimethoxybenzene | Br₂ | Chloroform | Room Temperature, 24h | 1,4-Dibromo-2,5-dimethoxybenzene | 93.2% | rsc.org |

The brominated dibutoxybenzene derivatives serve as versatile intermediates for a variety of subsequent chemical transformations. The bromine atoms act as handles that can be replaced or used to facilitate further carbon-carbon bond-forming reactions.

A common application of these brominated intermediates is in Suzuki coupling reactions. For example, 1,4-dibromo-2,5-dimethoxybenzene can be used as a scaffold to introduce aromatic components through sequential Suzuki couplings, leading to the synthesis of disubstituted-dimethoxy-benzoquinones. scielo.br

Another important transformation is the lithiation of the brominated compound, followed by reaction with an electrophile. For example, treatment of 1,4-dibromo-2,5-dimethoxybenzene with n-butyllithium at low temperatures generates a lithiated species. rsc.org This intermediate can then react with various electrophiles, such as anhydrous dimethylformamide (DMF), to introduce new functional groups. In this specific case, the reaction with DMF leads to the formation of 2,5-dimethoxyterephthalaldehyde (B1268428) after an acidic workup. rsc.org

The reactivity of the bromine atoms allows for the synthesis of a wide array of complex molecules. For instance, 2-bromo-1,4-dimethoxybenzene, which can be prepared by the bromination of 1,4-dimethoxybenzene with N-bromosuccinimide (NBS), can be lithiated and then coupled with other molecules to form more complex structures. wits.ac.za

The following table outlines the generation of a functionalized intermediate from a brominated precursor.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1,4-Dibromo-2,5-dimethoxybenzene | 1. n-BuLi 2. Anhydrous DMF 3. HCl (aq) | THF | 1. -78°C, 2h 2. -78°C to RT, 3h | 2,5-Dimethoxyterephthalaldehyde | 28.9% | rsc.org |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Bromo 1,4 Dialkoxybenzenes

Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis, and 2-bromo-1,4-dibutoxybenzene and its analogs are excellent substrates for these transformations. The aromatic bromine atom can readily participate in the catalytic cycles of various metals, most notably palladium.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For substrates like 2-bromo-1,4-dialkoxybenzenes, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. The choice of ligand is often critical, especially when dealing with sterically hindered coupling partners. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos, are known to be highly effective for challenging Suzuki-Miyaura couplings, facilitating high yields and broad substrate scope. nih.gov While specific examples for the dibutoxy derivative are less common in literature, the reactivity of the analogous 2-bromo-1,4-dimethoxybenzene is well-documented and serves as an excellent model.

Table 1: Representative Suzuki-Miyaura Coupling with a 2-Bromo-1,4-dialkoxybenzene Analog Data based on analogous reactions in the literature.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromo-1,4-dimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| 2-Bromo-1,4-dimethoxybenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing a direct route to arylethynes. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org 2-Bromo-1,4-dimethoxybenzene has been shown to undergo Sonogashira coupling efficiently to produce the corresponding alkynyl-substituted dimethoxybenzene. researchgate.net These reactions are generally carried out under mild conditions with an amine base like diethylamine (B46881) or triethylamine. organic-chemistry.orgresearchgate.net Modern protocols have also been developed that operate without a copper co-catalyst, which can be advantageous in the synthesis of sensitive molecules. acs.org

Table 2: Sonogashira Coupling of 2-Bromo-1,4-dimethoxybenzene Data sourced from related literature findings. researchgate.net

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 2-Bromo-1,4-dimethoxybenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | DMF | Microwave, 30 min | ((2,5-Dimethoxyphenyl)ethynyl)trimethylsilane | 95% |

Beyond Suzuki and Sonogashira reactions, this compound is a potential substrate for other important C-C and C-N bond-forming reactions.

Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene. nih.gov It offers a pathway to introduce vinyl groups or more complex olefinic structures onto the dialkoxybenzene core. tandfonline.com

Negishi Coupling : Involving the reaction of an organozinc reagent with the aryl bromide, the Negishi coupling is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. rsc.orgacs.org This makes it a viable method for introducing alkyl or aryl groups onto the this compound scaffold.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. alfa-chemistry.comrsc.org It allows for the synthesis of N-aryl amines from this compound, which are important structures in medicinal chemistry and materials science. acs.org

Aryne Chemistry and Nucleophilic Aromatic Substitution Pathways

The reaction of brominated dialkoxybenzenes with strong bases provides access to highly reactive aryne intermediates, which can be trapped by various nucleophiles.

Treatment of 2-bromo-1,4-dialkoxybenzenes with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in liquid ammonia (B1221849) or THF, results in the formation of a 3,6-dialkoxybenzyne intermediate via an elimination-addition mechanism. acs.orgtcichemicals.com The process involves the abstraction of the proton ortho to the bromine atom, followed by the elimination of the bromide ion to form the aryne triple bond. tcichemicals.com Alternative, milder methods for aryne generation have also been developed, such as those starting from 2-(trimethylsilyl)aryl triflates, which react with a fluoride (B91410) source like CsF. nih.gov

Figure 1: Generation of 3,6-Dibutoxybenzyne

Once the symmetrical 3,6-dibutoxybenzyne is formed, a nucleophile can attack either of the two carbons of the triple bond. For a symmetrical aryne like this, the initial attack shows no regioselectivity. However, for unsymmetrical arynes derived from other isomers, the addition of a nucleophile is governed by both electronic and steric factors. rsc.org In the case of the aryne derived from 2-bromo-1,4-dimethoxybenzene (3,6-dimethoxybenzyne), studies on its reaction with various nucleophiles have shown that the subsequent protonation step leads to specific isomers. acs.org The directing influence of the alkoxy groups plays a crucial role. Generally, a nucleophile will add to the aryne, and the resulting aryl anion is then protonated by a proton source in the medium (like ammonia in the case of NaNH₂/NH₃). The regioselectivity of nucleophilic attack on unsymmetrical benzynes is a well-studied phenomenon, where steric hindrance and the electronic stabilization of the resulting anionic intermediate dictate the outcome. rsc.orgd-nb.info For the aryne derived from this compound, the two bulky butoxy groups would sterically hinder the approach of a nucleophile, influencing the reaction pathway.

Table 3: Products from the Reaction of 2-Bromo-1,4-dimethoxybenzene with Nucleophiles via an Aryne Intermediate Data sourced from a study on aryne reactions. acs.org

| Starting Material | Reagents | Nucleophile | Major Product |

|---|---|---|---|

| 2-Bromo-1,4-dimethoxybenzene | NaNH₂, liq. NH₃ | NH₂⁻ (from solvent) | 2,5-Dimethoxyaniline |

| 2-Bromo-1,4-dimethoxybenzene | NaNH₂, liq. NH₃, Piperidine | Piperidinide anion | 1-(2,5-Dimethoxyphenyl)piperidine |

Scope of Nucleophiles in Aryne-Mediated Transformations

The generation of arynes from 2-bromo-1,4-dialkoxybenzenes opens up a wide array of possibilities for carbon-carbon and carbon-heteroatom bond formation through nucleophilic trapping. The reactivity and regioselectivity of these transformations are highly dependent on the nature of the nucleophile employed.

A broad range of nucleophiles have been successfully employed in trapping aryne intermediates, leading to a diverse set of functionalized aromatic compounds. acs.orgnih.gov These include, but are not limited to, amines, thiols, alcohols, and carbanions. mdpi.com For instance, the reaction of arynes with amines or thiols provides a direct route to substituted anilines and thioethers, respectively. scilit.com

The efficiency of these nucleophilic addition reactions can be influenced by the electronic properties of the nucleophile and the specific aryne precursor used. Studies have shown that phenols substituted with electron-withdrawing groups can lead to higher yields of the corresponding diaryl ethers compared to those with electron-donating groups. acs.org The choice of the aryne precursor is also critical, with 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates emerging as a milder and more efficient alternative to traditional triflate-based precursors for aryne generation. acs.orgnih.gov These precursors have demonstrated broad applicability, affording addition products in yields ranging from 24% to 92%. acs.orgnih.gov

| Aryne Precursor Type | Nucleophile Type | Product Type | Yield Range | Reference |

| 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates | Phenols | Diaryl Ethers | 24-70% | acs.orgnih.gov |

| 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates | Various | Addition Products | 24-92% | acs.orgnih.gov |

The development of one-pot methods that convert simple arenes into trapped arynes has further expanded the synthetic utility of these reactive intermediates. rsc.org These strategies leverage in situ generated aryl "onium" species, allowing for the efficient synthesis of complex molecules from readily available starting materials. rsc.org

Dimerization and Oligomerization Reactions

Dimerization and oligomerization reactions of this compound and related compounds are crucial for the synthesis of conjugated polymers and other advanced materials.

Oxidative dimerization of 2-bromo-1,4-dialkoxybenzene derivatives can lead to the formation of diquinones, which are valuable precursors for various biologically active compounds and functional materials. thieme-connect.de The reaction conditions, particularly the order of addition of reactants, can significantly influence the product distribution, favoring either the quinone or the diquinone. researchgate.net For instance, the inverse addition of a dimethoxybenzene derivative to a solution of ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to improve the yields of diquinones. thieme-connect.de

While alkyl-substituted dimethoxybenzenes generally give good yields of diquinones, halogenated substrates like 2-bromo-1,4-dimethoxybenzene tend to produce lower yields. For example, the oxidative dimerization of 2-bromo-1,4-dimethoxybenzene with CAN resulted in a 24% yield of the corresponding diquinone. thieme-connect.de

| Substrate | Oxidant | Product | Yield | Reference |

| 2-Chloro-1,4-dimethoxybenzene | CAN | Diquinone | 31% | thieme-connect.de |

| 2-Bromo-1,4-dimethoxybenzene | CAN | Diquinone | 24% | thieme-connect.de |

| 2-Iodo-1,4-dimethoxybenzene | CAN | Diquinone | 39% | thieme-connect.de |

Palladium-catalyzed coupling reactions are powerful tools for the construction of carbon-carbon bonds, and both homocoupling and heterocoupling strategies have been applied to brominated substrates like this compound.

Homocoupling reactions, such as those of organostannanes derived from brominated quinones, can be mediated by palladium catalysts to form symmetrical 2,2′-bisquinones. researchgate.net These reactions often utilize an oxidant like air or allyl acetate. researchgate.net

Heterocoupling strategies offer a more versatile approach to constructing complex molecular architectures. For example, the direct cross-coupling of two different aryl bromides can be achieved using palladium catalysis mediated by t-butyllithium. rug.nl This methodology has been successfully applied to substrates like 1-bromo-2,4-dimethoxybenzene (B92324) for the synthesis of quaterphenyls. rug.nl The reactivity in these couplings can be sensitive to steric hindrance; for instance, the coupling of the more hindered 2-bromo-1,3-dimethoxybenzene (B94514) required higher temperatures to achieve good conversions. rug.nl

Electrophilic Aromatic Substitution and Side-Chain Functionalization

The electron-rich nature of the this compound ring system makes it amenable to further functionalization through electrophilic aromatic substitution and reactions on the alkoxy side chains.

The two alkoxy groups in this compound are strong activating groups and direct incoming electrophiles to the ortho and para positions. rsc.org Due to the presence of the bromine atom at the 2-position and the butoxy group at the 1-position, the available positions for substitution are C3, C5, and C6. The directing effects of the substituents will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.org

The bromination of 1,4-dimethoxybenzene (B90301) itself typically yields 2-bromo-1,4-dimethoxybenzene. google.com Further bromination can occur, and the process can be controlled to favor monobromination by using specific reagents and conditions, such as bromine in the presence of thallic acetate. google.com This method is advantageous due to its mild reaction conditions and high yields of pure monobrominated products. google.com The synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene through Friedel-Crafts alkylation illustrates how the activated ring is susceptible to polysubstitution, although steric hindrance can prevent further reaction. rsc.org

Selective bromomethylation introduces a reactive bromomethyl group onto the aromatic ring, providing a handle for a wide range of subsequent transformations. The bromomethylation of 1,4-dimethoxybenzene can be achieved using reagents like paraformaldehyde and hydrogen bromide in dioxane. This reaction provides a precursor for further derivatization. For instance, 1,4-bis(bromomethyl)-2,5-dimethoxybenzene (B1598955) can be synthesized from 1,4-dimethoxybenzene and subsequently used in Wittig-Horner-Emmons reactions to create larger conjugated systems. jneurosci.org

The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, thiols, and alkoxides. These derivatization reactions are fundamental in the synthesis of more complex molecules. acs.org

Oxidative Transformations of Dialkoxybenzene Derivatives

The oxidation of 1,4-dialkoxybenzene derivatives represents a fundamental transformation in organic synthesis, providing a direct route to valuable quinone structures. These quinones are not only significant for their biological activities but also serve as versatile building blocks in the synthesis of more complex molecules. Current time information in Bangalore, IN. Among the various oxidizing agents, Ceric Ammonium Nitrate (CAN) has emerged as a particularly effective and widely used reagent for this transformation. wits.ac.zaucsb.eduresearchgate.net This section focuses on the oxidative conversion of 2-bromo-1,4-dialkoxybenzenes, with a specific emphasis on this compound, into quinones and diquinones using CAN, and delves into the mechanistic details of these reactions.

Formation of Quinones and Diquinones via Oxidation with Ceric Ammonium Nitrate (CAN)

The oxidation of 2-bromo-1,4-dialkoxybenzenes, such as this compound, with Ceric Ammonium Nitrate (CAN) can lead to the formation of two primary products: the corresponding 2-bromo-1,4-benzoquinone (B1218145) and a dimeric quinone, often referred to as a diquinone. Current time information in Bangalore, IN.thieme-connect.de The reaction is typically carried out in a solvent system like acetonitrile (B52724)/water. mdpi.com

The nature of the products and their relative yields are highly dependent on the reaction conditions, most notably the method of addition of the CAN oxidant. mdpi.comresearchgate.net Research on analogous 2-substituted-1,4-dimethoxybenzenes has demonstrated that a "traditional" addition, where an aqueous solution of CAN is slowly added to the dialkoxybenzene substrate dissolved in acetonitrile, tends to favor the formation of the monomeric quinone. mdpi.comresearchgate.net Conversely, an "inverse" addition, where the substrate solution is added to the aqueous CAN solution, generally leads to higher yields of the dimeric diquinone. thieme-connect.demdpi.com

While specific yield data for the oxidation of this compound is not extensively documented in publicly available literature, studies on the closely related 2-bromo-1,4-dimethoxybenzene provide valuable insights. For instance, the oxidation of 2-bromo-1,4-dimethoxybenzene using the inverse addition method has been reported to yield the corresponding diquinone in 24%. thieme-connect.de It is reasonable to expect that this compound would behave similarly, affording 2-bromo-5-butoxy-1,4-benzoquinone and its corresponding diquinone under CAN oxidation. The longer butyl chains in this compound might influence its solubility and aggregation behavior in the reaction medium, which in turn could affect the product ratio. researchgate.net

The table below summarizes the expected products from the CAN-mediated oxidation of this compound, with yield information extrapolated from studies on analogous compounds.

| Starting Material | Oxidant | Primary Products | Reported Yield (Analogous Compound) |

| This compound | Ceric Ammonium Nitrate (CAN) | 2-Bromo-5-butoxy-1,4-benzoquinone | Not reported |

| This compound | Ceric Ammonium Nitrate (CAN) | Dimeric Diquinone | 24% (for 2-bromo-1,4-dimethoxybenzene) thieme-connect.de |

Mechanistic Studies of Oxidative Pathways

The mechanism of quinone and diquinone formation from the CAN oxidation of 1,4-dialkoxybenzenes is believed to proceed through a radical cation intermediate. wits.ac.za The reaction is initiated by a single-electron transfer from the electron-rich aromatic ring of the 2-bromo-1,4-dialkoxybenzene to the cerium(IV) center of CAN, which is a powerful one-electron oxidant. wits.ac.za This electron transfer generates a radical cation intermediate.

The fate of this radical cation determines the final product distribution. wits.ac.za The pathway to the monomeric quinone is thought to involve the attack of water on the radical cation, followed by further oxidation and loss of the alkyl groups to yield the 2-bromo-1,4-benzoquinone derivative. wits.ac.za

The formation of the diquinone is proposed to occur via the dimerization of the radical cation intermediate. thieme-connect.de This dimerization is a key step, and its efficiency relative to the competing reaction with water dictates the quinone/diquinone product ratio. wits.ac.za Following dimerization, further oxidation and loss of the alkoxy groups lead to the final diquinone structure. It is important to note that the monomeric quinone is not considered to be a precursor to the diquinone under these reaction conditions. thieme-connect.de

The influence of the addition mode on the product ratio can be rationalized within this mechanistic framework. The "inverse" addition method, which favors diquinone formation, involves adding the substrate to a solution with a high concentration of the oxidant. This condition likely promotes a higher concentration of the radical cation, thereby increasing the probability of the bimolecular dimerization reaction. thieme-connect.demdpi.comresearchgate.net Furthermore, the higher water content in the "inverse" addition protocol can decrease the solubility of the nonpolar dialkoxybenzene substrate, leading to the formation of aggregates that may facilitate the coupling of the radical cations. researchgate.net In contrast, the "traditional" addition maintains a low instantaneous concentration of the oxidant, which would favor the unimolecular reaction pathway involving water, leading to the monomeric quinone. mdpi.comresearchgate.net

The proposed mechanistic pathways are depicted in the scheme below:

Scheme 1: Proposed Mechanistic Pathways for the CAN-Mediated Oxidation of this compound

Applications in Advanced Materials Science and Engineering

Precursor in π-Conjugated Polymer Synthesis

π-conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons. This electronic structure is responsible for their unique optical and electrical properties. Dialkoxy-substituted benzenes are highly useful intermediates for synthesizing these polymers. researchgate.net 2-Bromo-1,4-dibutoxybenzene is a key monomer used to introduce the 2,5-dibutoxy-1,4-phenylene moiety into polymer chains, thereby tuning the final material's properties.

Poly(p-phenylene) (PPP) and Poly(phenylene vinylene) (PPV) are foundational conjugated polymers. However, their unsubstituted forms are typically insoluble and difficult to process. physicsjournal.netwikipedia.org The incorporation of flexible side chains is a necessary strategy to improve their handling and applicability.

Poly(p-phenylene) (PPP): Soluble PPP derivatives are often synthesized using transition metal-catalyzed coupling reactions, such as the Suzuki polycondensation, which joins boronic acid and halide-functionalized monomers. rsc.org The use of dialkoxy-substituted monomers is a standard method for producing soluble PPPs. researchgate.net In this context, this compound can be polymerized with other monomers, such as phenylene-bis(boronic acid), to create copolymers with enhanced solubility and processability, making them suitable for electronic and photoelectronic applications. rsc.org

Poly(phenylene vinylene) (PPV): PPV and its derivatives are known for their bright fluorescence and are widely used in organic light-emitting diodes (OLEDs). wikipedia.org Synthesizing these polymers with alkoxy side groups, such as in poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), dramatically improves their solubility. wikipedia.orguri.edu Similarly, this compound is a valuable precursor for creating PPV derivatives via methods like the Gilch or Heck reactions. nih.govscirp.org The inclusion of the dibutoxy-phenylene unit helps to prevent polymer aggregation and enhances the performance of the resulting electroluminescent devices. nih.gov

Thiophene-phenylene co-oligomers and co-polymers are a class of materials that combine the properties of both thiophene (B33073) and phenylene units, leading to highly emissive semiconductors with good charge-carrier mobility. rsc.org These materials are synthesized by coupling the respective monomer units. Dialkoxy-substituted dibromobenzenes are confirmed intermediates in the synthesis of these co-oligomers. researchgate.net this compound serves as an essential building block for incorporating the soluble phenylene component, enabling the creation of materials for high-performance organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs). rsc.org

The primary application of many soluble conjugated polymers is in fluorescent technologies. The electronic properties, and therefore the color and efficiency of the fluorescence, can be precisely controlled by the chemical structure of the polymer backbone. rsc.orguri.edu The incorporation of the electron-rich 2,5-dibutoxy-1,4-phenylene unit from this compound influences the polymer's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), thereby tuning its photophysical properties. rsc.org This allows for the design of polymers that emit light across the visible spectrum—from blue to red—for applications in multicolor displays, sensors, and solid-state lighting. rsc.orgnih.gov

| Polymer Type | Key Monomers | Primary Function of Alkoxy Groups | Resulting Properties | Potential Application |

|---|---|---|---|---|

| MEH-PPV | 2-methoxy-5-(2-ethylhexyloxy) substituted phenylene | Enhance solubility, influence emission color | Bright yellow-green fluorescence, good film-forming ability | Organic LEDs wikipedia.orguri.edu |

| Fluorene-based Copolymers | 9,9-dioctylfluorene, dihalogenated comonomers | Improve solubility, prevent aggregation | High photoluminescence efficiency, large Stokes shifts | Chemical Sensors uri.edu |

| Thiophene-Phenylene Copolymers | Thiophene derivatives, This compound | Ensure solubility, modulate electronic structure | High charge-carrier mobility, strong luminescence | Organic Transistors rsc.org |

A major challenge in the field of conjugated polymers is overcoming their inherent insolubility, which stems from the rigid and planar nature of their backbones. wikipedia.org The primary and most effective strategy to address this is the introduction of flexible side chains onto the polymer structure. mdpi.com

The two butoxy groups of this compound exemplify this strategy. When incorporated into a polymer, these chains:

Increase Entropy: The flexible alkyl chains increase the conformational entropy of the polymer, which favors dissolution.

Disrupt Packing: They create steric hindrance that prevents the rigid polymer backbones from packing too tightly, reducing the strong intermolecular forces that lead to insolubility. mdpi.comrsc.org

Improve Polymer-Solvent Interactions: Longer alkyl chains can enhance the interaction between the polymer and non-polar organic solvents, further promoting solubility. nsf.govrsc.org

This enhanced solubility is critical as it allows the polymers to be processed from solution using techniques like spin-coating or inkjet printing, which are essential for manufacturing large-area and low-cost electronic devices. researchgate.net

| Property | Effect of Short/No Side Chains | Effect of Long/Bulky Side Chains (e.g., Butoxy) | Reference |

|---|---|---|---|

| Solubility | Poor to insoluble in common organic solvents | Excellent solubility, enabling solution processing | mdpi.comwikipedia.org |

| Processability | Difficult, often requiring high temperatures or precursor routes | Facilitates fabrication of thin films via spin-coating, printing | researchgate.net |

| Intermolecular Packing | Strong π–π stacking, can lead to aggregation | Reduced aggregation, influences thin-film morphology | nih.govrsc.org |

| Optical Properties | Aggregation can cause fluorescence quenching | Maintains high fluorescence efficiency in the solid state | uri.edunih.gov |

Components in Organic Electronic and Semiconductor Devices

The soluble, fluorescent, and semiconducting polymers synthesized from this compound are the active materials in a variety of organic electronic devices. Their performance is directly linked to the chemical structure designed and realized during synthesis.

The design of functional materials for electronics involves the strategic selection of monomers to build a polymer with a specific set of properties. rsc.org By copolymerizing a building block like this compound with other aromatic monomers (e.g., thiophenes, fluorenes, or benzothiadiazoles), chemists can precisely tune the material's:

Band Gap: The energy difference between the HOMO and LUMO levels, which determines the polymer's absorption and emission color and its suitability for photovoltaic applications.

Charge Carrier Mobility: The efficiency with which electrons and holes move through the material, a critical parameter for transistors and solar cells. The side chains play a role by influencing the molecular packing in thin films. rsc.org

Thermal Stability: The ability of the material to withstand heat during device operation and fabrication. nih.gov

Through this molecular engineering approach, polymers derived from this compound are integral to the development of next-generation flexible displays, efficient lighting sources, and low-cost solar cells.

Exploration of Optoelectronic Properties in Derived Systems

While this compound itself is not primarily utilized for its intrinsic optoelectronic properties, it serves as a critical intermediate in the synthesis of larger, more complex molecules with tailored electronic and photophysical characteristics. The bromo- and dibutoxy- functional groups offer versatile handles for chemical modification, allowing for its incorporation into conjugated systems such as poly(p-phenylene)s and poly(phenylene vinylene)s. The dibutoxy chains are particularly important as they confer solubility to these otherwise intractable polymers, enabling their processing and application in electronic devices.

The electronic properties of materials derived from dialkoxy-substituted benzenes can be finely tuned. For instance, the specific positioning of the alkoxy groups influences the electron density of the aromatic ring, which in turn affects the energy levels (HOMO/LUMO) of the resulting conjugated polymers. This tuning is essential for optimizing performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are instrumental in extending the conjugation length and creating complex architectures. Research into related dialkoxybenzene derivatives has shown that these molecules are valuable for creating materials used in a wide range of semiconductor and electronics industries. researchgate.net

Redox-Active Materials for Energy Storage Technologies

The electrochemical characteristics of this compound and its derivatives make them promising candidates for use in modern energy storage systems. The reversible oxidation and reduction of the hydroquinone (B1673460) diether core is central to these applications.

Function as Chemical Redox Shuttles in Lithium-Ion Batteries

In lithium-ion batteries, overcharging can lead to electrolyte decomposition, thermal runaway, and a significant reduction in battery lifespan. Redox shuttle additives provide a mechanism for intrinsic overcharge protection. A closely related compound, 2-Bromo-1,4-dimethoxybenzene, has been identified as an effective chemical redox shuttle additive. fishersci.comfishersci.ca This type of molecule is designed to have a specific redox potential, slightly higher than the cathode's potential at full charge.

When the battery reaches its fully charged state, any excess current is consumed by the oxidation of the shuttle molecule at the cathode. The oxidized shuttle molecule then diffuses to the anode, where it is reduced back to its original state. This process effectively creates a short circuit for the overcharge current, dissipating the excess energy as heat and preventing the cell voltage from rising to damaging levels. researchgate.net While research has focused on the dimethoxy analogue, this compound is expected to function similarly, with the longer butyl chains potentially enhancing its solubility in non-polar organic electrolytes and modifying its redox potential. The stability of the resulting radical cation is a critical factor for long-term efficiency in this application. researchgate.net

| Property | 2-Bromo-1,4-dimethoxybenzene | 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) |

| Application | Redox shuttle for overcharge protection fishersci.comfishersci.ca | Overcharge protection material rsc.org | Redox shuttle for overcharge protection researchgate.netosti.gov |

| Key Feature | Provides repeated overcharge and overdischarge protection fishersci.comfishersci.ca | High stability and performance rsc.org | Delivers superb overcharge protection and acts as a mechanistic probe researchgate.netosti.gov |

| Function | Shuttles charge between electrodes to dissipate excess energy during overcharge researchgate.net | Functions as a stable redox-active molecule rsc.org | Protects LiFePO4 electrodes effectively researchgate.netosti.gov |

Electrochemical Stability and Performance in Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of stable, soluble, and energy-dense redox-active materials is crucial. Dimethoxybenzene derivatives are considered potential materials for non-aqueous RFBs due to their high open-circuit potentials and good electrochemical reversibility. researchgate.net However, a significant challenge for this class of compounds is the chemical stability of their oxidized radical cation form, which can be prone to parasitic reactions that degrade performance over time. researchgate.net

For this compound to be a viable candidate for RFBs, its electrochemical stability would be paramount. The dibutoxy groups would likely increase its solubility in organic electrolytes, a key requirement for achieving high energy density. However, like its dimethoxy counterparts, it would need to demonstrate long-term stability over many charge-discharge cycles. Research on related quinone-based compounds for aqueous RFBs shows that functionalization of the aromatic core is a key strategy to enhance stability and tailor redox potentials for specific applications. researchgate.net

Building Blocks for Supramolecular Architectures

The specific geometry and functional groups of this compound make it an attractive building block for the bottom-up construction of complex, ordered supramolecular structures through non-covalent interactions.

Self-Assembly into Molecular Cages and Host Systems

Supramolecular self-assembly can be used to create discrete, three-dimensional structures like molecular cages. chemrxiv.org These host systems have cavities that can encapsulate guest molecules, leading to applications in catalysis, sensing, and drug delivery. The construction of such cages often relies on the use of rigid organic ligands and metal ions or other directional interactions.

While there are no specific reports of this compound being used to form molecular cages, its structure contains the necessary elements. The benzene (B151609) core provides a rigid scaffold, and the bromine atom can be used in reactions, such as Sonogashira cross-couplings, to attach coordinating groups (e.g., pyridyl moieties). chemrxiv.org These modified ligands can then be combined with metal ions (e.g., palladium) to form well-defined cage structures. The dibutoxy groups would project from the exterior of such a cage, enhancing its solubility and potentially influencing its packing in the solid state. The ability to create functional, robust organic cages opens possibilities for catalysis in confined spaces. beilstein-journals.org

Construction of Halogen-Bonded Supramolecular Networks

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The bromine atom in this compound can act as a halogen bond donor, enabling the formation of extended supramolecular networks.

A study on the closely related compound 1,4-Dibromo-2,5-dibutoxybenzene (B137536) provides direct insight into this capability. In its crystal structure, molecules are connected via C—Br···O halogen bonds, where the bromine atom of one molecule interacts with an oxygen atom of a butoxy group on an adjacent molecule. researchgate.net This specific and directional interaction, with a Br···O distance of 3.2393 (19) Å, links the molecules into a two-dimensional corrugated network. researchgate.net This demonstrates the power of halogen bonding to control molecular packing in the solid state. This principle is widely applicable for creating ordered materials from functionality-rich aromatic compounds. mdpi.comresearchgate.net It is highly probable that this compound would engage in similar C—Br···O or C—Br···Br interactions to form predictable supramolecular assemblies. nih.gov

| Interaction Type | Donor | Acceptor | Resulting Structure | Reference Compound |

| Halogen Bond | C-Br | O (alkoxy) | Two-dimensional corrugated network researchgate.net | 1,4-Dibromo-2,5-dibutoxybenzene researchgate.net |

| Halogen Bond | C-Br | Br | Linear head-to-tail alignment nih.gov | 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl] nih.gov |

Concentration-Dependent Self-Assembly Phenomena

Comprehensive research into the concentration-dependent self-assembly of this compound is an emerging area of study. At present, detailed research findings and specific data tables elucidating the relationship between the concentration of this compound and its aggregation behavior into various supramolecular structures are not extensively available in publicly accessible scientific literature.

The self-assembly of molecules is fundamentally governed by a delicate balance of intermolecular forces. For substituted benzene derivatives like this compound, these interactions would likely include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom. The nature and strength of these interactions can be significantly influenced by the concentration of the solute in a given solvent.

In principle, at very low concentrations, this compound would exist as discrete, solvated molecules. As the concentration increases, the probability of intermolecular encounters rises, which can lead to the formation of dimers, trimers, and larger oligomeric species. The geometry and stability of these aggregates would be dictated by the specific intermolecular recognition motifs. Further increases in concentration could promote the formation of more ordered, higher-level structures, potentially leading to nucleation and growth of crystalline phases or the formation of liquid crystalline mesophases.

Further investigation, including concentration-dependent studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Dynamic Light Scattering (DLS), and various microscopic methods, would be necessary to fully characterize the self-assembly phenomena of this compound and to quantify the relationship between concentration and the formation of distinct supramolecular assemblies. Such studies would provide the data required to construct detailed phase diagrams and to understand the thermodynamic and kinetic parameters governing these transitions.

Computational Chemistry and Theoretical Investigations

Molecular Geometry and Electronic Structure Calculations

No published data is available. A theoretical study using DFT would be necessary to explore the conformational space of 2-Bromo-1,4-dibutoxybenzene. Such a study would focus on the rotational isomers (rotamers) of the two n-butoxy groups relative to the plane of the benzene (B151609) ring. The size and flexibility of the butyl chains would result in a complex potential energy surface with multiple local minima, corresponding to different stable conformations. Key dihedral angles, such as C(ar)-C(ar)-O-C(butyl) and C(ar)-O-C(butyl)-C(butyl), would be systematically varied to identify the lowest energy (most stable) conformers.

No published data is available. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the butoxy groups, indicating its propensity to act as an electron donor. The LUMO would likely be distributed over the aromatic system, with potential contributions from the C-Br antibonding orbital, indicating its ability to act as an electron acceptor. The energy gap between the HOMO and LUMO would be a key parameter in determining the molecule's kinetic stability and reactivity.

No published data is available. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the butoxy groups, identifying them as likely sites for electrophilic attack. Regions of positive potential (typically blue) would likely be found near the hydrogen atoms, while the bromine atom would exhibit a region of positive potential on its outermost surface (the σ-hole), making it susceptible to nucleophilic or halogen-bonding interactions.

Reaction Mechanism Elucidation through Computational Modeling

No published data is available. Computational modeling could be employed to study various reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions. This would involve locating the transition state structures for each step of a proposed mechanism and calculating the associated activation energy barriers. For instance, in a Suzuki or Buchwald-Hartwig coupling reaction, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps, providing insight into the reaction kinetics and the feasibility of the catalytic cycle.

No published data is available. Theoretical investigations would be invaluable for understanding how the bromo and butoxy substituents direct the reactivity of the benzene ring. The two bulky butoxy groups are strong ortho-, para-directing activators due to the +M (mesomeric) effect of the oxygen atoms. However, their significant steric bulk would heavily influence the regioselectivity of incoming electrophiles, likely favoring substitution at the less hindered positions. Computational models could quantify these steric and electronic effects to predict the outcomes of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Prediction of Physicochemical and Material Properties

Computational models are instrumental in predicting the properties of novel molecules, guiding experimental efforts toward the most promising candidates for applications in fields like organic electronics and energy storage. acs.org For substituted dialkoxybenzenes, these predictions focus on how chemical modifications—such as the presence of a bromine atom and the length of the alkoxy chains (butoxy vs. methoxy)—influence electronic structure and reactivity.

Theoretical Oxidation Potentials and Reorganization Energies

The oxidation potential and reorganization energy are fundamental parameters for assessing a molecule's suitability for use in electronic devices, such as redox flow batteries or as an organic semiconductor. acs.orgnih.gov

Theoretical Oxidation Potentials: The oxidation potential indicates the energy required to remove an electron from the molecule. In the context of materials like redox shuttles for lithium-ion batteries, this potential must fall within a specific electrochemical window to be effective. nih.gov DFT calculations are a standard method for predicting these potentials. For instance, studies on 1,4-dimethoxybenzene (B90301) have shown that its oxidation potential can be precisely tuned by adding electron-donating or electron-withdrawing groups to the aromatic ring. nih.gov An electron-withdrawing group, such as bromine, is expected to increase the oxidation potential. The longer, more electron-donating butyl chains in this compound would counteract this effect to some degree compared to methoxy (B1213986) groups.

To illustrate the type of data generated in such a study, the table below presents computed values for various 1,4-dimethoxybenzene (DMB) derivatives, which are analogs of the target compound. acs.org

Table 1: Calculated Properties of 1,4-Dimethoxybenzene (DMB) Derivatives

| Molecule | Oxidation Potential (E⁰, V vs. Li/Li⁺) in Propylene Carbonate | Reorganization Energy (λ, eV) |

|---|---|---|

| 1,4-dimethoxybenzene (DMB) | 3.80 | 0.28 |

| 2,5-dimethyl-DMB | 3.57 | 0.26 |

| 2,3-dimethyl-DMB | 3.70 | 0.30 |

| Tetramethyl-DMB | 3.50 | 0.28 |

| 2,5-dichloro-DMB | 4.01 | 0.27 |

| 2,3,5,6-tetrachloro-DMB | 4.44 | 0.27 |

Data sourced from first-principles simulations of DMB derivatives as potential catholyte candidates. acs.org

Thermodynamic Stability and Kinetic Aspects of Derived Species

For applications involving redox cycling, the stability of the molecule in its oxidized state (the cation radical) is paramount. acs.org A stable radical cation is less likely to undergo degradation reactions, ensuring a long operational life for the material. Computational studies investigate potential degradation pathways, such as deprotonation, dimerization, or loss of an alkyl group (demethylation/debutylation), by calculating the thermodynamic feasibility and kinetic barriers of these reactions. acs.org

Thermodynamic Stability: The stability of a derived cation radical can be assessed by calculating the Gibbs free energy change (ΔG) for potential decomposition reactions. A positive ΔG suggests that the reaction is thermodynamically unfavorable and the cation is stable with respect to that pathway. For example, in studies of dimethoxybenzene derivatives, the free energies for deprotonation, dimerization, and demethylation of the cation radicals were computed to understand their relative stabilities in a solvent. acs.org

Kinetic Aspects: Even if a degradation reaction is thermodynamically favorable (negative ΔG), it may not occur at a significant rate if the activation energy barrier (Ea or ΔH‡) is high. Computational methods can model the transition states of these reactions to determine the kinetic barriers. A high activation barrier implies kinetic stability, meaning the derived species will persist for a longer time. Research on DMB derivatives has shown that the calculated activation enthalpies for demethylation can predict which radical cations will be the most long-lived. acs.org

The following interactive table shows calculated thermodynamic data for the degradation pathways of various DMB cation radicals, providing insight into their relative stability.

Table 2: Calculated Thermodynamic Stability of DMB Cation Radicals

| Molecule | Deprotonation Free Energy (ΔG(H⁺)aq, kcal/mol) | Dimerization Free Energy (ΔGdimeraq, kcal/mol) | Demethylation Enthalpy of Activation (ΔH‡(CH₃⁺)PC, kcal/mol) |

|---|---|---|---|

| 1,4-dimethoxybenzene (DMB) | -1.8 | -28.7 | 19.8 |

| 2,5-dimethyl-DMB | -1.5 | -22.5 | 23.9 |

| 2,3-dimethyl-DMB | -1.1 | -23.7 | 22.2 |

| 2,5-dichloro-DMB | -3.1 | -25.1 | 25.3 |

Data reflects computed values to assess the stability of radical cations in solution. acs.org

Structure-Property Relationships for Advanced Functional Materials

The ultimate goal of these theoretical investigations is to establish clear structure-property relationships. researchgate.net By systematically modifying the structure of a parent molecule like 1,4-dialkoxybenzene and calculating the resulting changes in properties, researchers can develop design principles for new functional materials.

For this compound, the key structural features influencing its properties are:

The Bromo Substituent: As an electron-withdrawing group, the bromine atom is expected to increase the oxidation potential and influence the electron distribution in the aromatic ring, which can affect intermolecular interactions and charge transport. nih.gov

The Butoxy Chains: Compared to the smaller methoxy groups, the longer, flexible butoxy chains will significantly increase the molecule's solubility in organic solvents. osti.gov This is a critical property for solution-processable devices and for use in nonaqueous redox flow batteries. However, the steric bulk of the butoxy groups may also influence molecular packing in the solid state, which is a key factor for charge transport in organic semiconductors.

Computational studies on related systems have successfully established such relationships. For example, a systematic study of halogenated 1,4-dimethoxybenzene derivatives confirmed that increasing the electronegativity of the halogen substituent increases the redox potential. osti.gov A similar computational analysis of this compound would clarify the interplay between the electronic effects of the bromine atom and the steric and solubility-enhancing effects of the butoxy chains, providing a roadmap for its potential use in advanced functional materials.

Advanced Characterization Techniques and Structural Analysis

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

For compounds like 2-Bromo-1,4-dibutoxybenzene, single-crystal X-ray diffraction would reveal critical information about its molecular geometry, including bond lengths, bond angles, and torsion angles. Analysis of a closely related compound, 1,4-Dibromo-2,5-dibutoxybenzene (B137536), which crystallizes in the monoclinic system, shows that the molecule is essentially planar. researchgate.net The butoxy groups in this analogue adopt a fully extended, all-trans conformation. researchgate.net The asymmetric unit of this related compound contains one half-molecule located on an inversion center. researchgate.net It is anticipated that this compound would exhibit distinct conformational features dictated by the electronic and steric influence of its substituents.

In another related class of compounds, brominated dimethoxybenzene derivatives, crystallographic analysis has shown that the phenyl moieties are planar. researchgate.netnih.gov For instance, the crystal structure of a biphenyl (B1667301) derivative containing a 2-bromo-1,4-dimethoxybenzene unit revealed a significant dihedral angle of 67.29 (19)° between the two aromatic rings. iucr.orgiucr.org

Table 1: Illustrative Crystallographic Data for a Related Dibutoxybenzene Derivative (1,4-Dibromo-2,5-dibutoxybenzene)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3685 (4) |

| b (Å) | 12.6395 (5) |

| c (Å) | 7.1083 (3) |

| β (°) | 96.461 (5) |

| V (ų) | 747.10 (6) |

| Z | 2 |

Data sourced from a study on 1,4-Dibromo-2,5-dibutoxybenzene

The bromine atom in this compound is expected to participate in significant intermolecular interactions, particularly halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species. In the crystal structure of 1,4-Dibromo-2,5-dibutoxybenzene, molecules are connected via C—Br···O halogen bonds, with a Br···O distance of 3.2393 (19) Å, which is shorter than the sum of the van der Waals radii. researchgate.net This interaction links the molecules into a two-dimensional corrugated network. researchgate.net

In addition to halogen bonds, weak C—H···O hydrogen bonds are also crucial in stabilizing the crystal packing of related alkoxy-substituted benzene (B151609) derivatives. nih.gov Studies on brominated dimethoxybenzene compounds have highlighted the importance of both hydrogen and halogen bonding in their crystal structures. nih.goviucr.orgiucr.orgscielo.br For example, in one derivative, the crystal packing is stabilized by a combination of weak C—H···O hydrogen bonding and Br···Br halogen bonding. iucr.orgiucr.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of space where a molecule is in close contact with its neighbors. Studies on brominated dimethoxybenzene derivatives have effectively used Hirshfeld analysis to highlight significant intermolecular contacts. researchgate.netnih.gov For one such compound, the analysis revealed strong hydrogen bonding involving the bromine and oxygen atoms. nih.govscielo.br This technique provides a detailed breakdown of all intermolecular contacts, which for a brominated chalcone (B49325) were shown to be predominantly H···H, C···H/H···C, Br···H/H···Br, C···C, and O···H/H···O interactions. rsc.org While specific Hirshfeld data for this compound is unavailable, this method would be invaluable for quantifying the contributions of different interactions to its crystal stability.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure in solution. While standard 1D NMR provides essential information, advanced 2D techniques are often necessary for complex structures.

For a molecule like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

COSY spectra would reveal proton-proton coupling networks, helping to identify adjacent protons within the butyl chains and on the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons (like those bearing the bromo and butoxy groups) and for confirming the connectivity between the butyl chains and the benzene ring.

While specific 2D NMR data for this compound is not available in the surveyed literature, extensive NMR data exists for its dimethoxy analogue, 2-bromo-1,4-dimethoxybenzene. nih.govchemicalbook.comrsc.org This data serves as a foundational reference for predicting the chemical shifts and coupling patterns that would be observed for the title compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dibromo-2,5-dibutoxybenzene |

| 2-Bromo-1,4-dimethoxybenzene |

| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene |

| 1,4-dimethoxybenzene (B90301) |

| 2,3-dibromo-4,5-dihydroxybenzyl |

| 3-bromo-catechol |

| (2,3-dibromo-4,5-dimethoxyphenyl)methanol |

| 1-bromo-2,3-dimethoxybenzene |

| 3,4,6-Tribromobenzene-1,2-diol |

| 1,2,5-Tribromo-3,4-dimethoxybenzene |

| 2,3-dibromo-1-(2-bromo-3,4-dimethoxybenzyl)-4,5-dimethoxybenzene |

| 1,4-bis(2-bromo-butoxy)benzene |

| 1,4-dibromobutane |

| 1-bromo-2,4-dimethoxybenzene (B92324) |

| 2-bromoanisole |

| 4-bromoanisole |

| 4-bromo-1,2-dimethoxybenzene |

| 4-Bromo-N,N-diisopropylaniline |

| 4-bromoaniline |

| 4-(4-Bromophenyl)morpholine |

| 4-Bromo-3-methoxyphenol |

| 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl] |

| 1-Bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene |

| 2,4-Dibromo-6-tert-butylbenzene-1,3-diol |

| 1,5-Dibromo-2,4-dimethoxybenzene |

| 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)cyclohexa-2,5-diene-1,4-dione |

| 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile |

| 2,5-dimethoxybromobenzene |

| 1,4-bis(butoxy)benzene |

| 1,4-bis(hexyloxy)-benzene |

| 1,4-bis(2-bromoethoxy)benzene |

| 1-(bromomethyl)-3,5-dimethoxybenzene |

Diffusion-Ordered Spectroscopy (DOSY) for Self-Assembly and Aggregation Behavior

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation of molecules in solution by measuring their diffusion coefficients. For complex systems like supramolecular polymers, DOSY can reveal the transition from monomeric or small oligomeric species to large polymeric assemblies.

While direct DOSY studies on this compound are not extensively documented, research on analogous systems provides a framework for understanding its potential behavior. For instance, studies on pillar acs.orgarenes, which are macrocycles formed from hydroquinone (B1673460) dialkoxybenzene units, utilize DOSY to demonstrate the formation of self-assembled supramolecular polymers. rsc.orgosti.gov In these systems, concentration-dependent DOSY experiments show a decrease in the diffusion coefficient as concentration increases, indicating the formation of larger aggregates. rsc.orgresearchgate.net For example, in a study of a different monomer system, as the concentration increased from 62.5 mM to 500 mM, the diffusion coefficient decreased from 4.50 x 10⁻¹⁰ m²/s to 6.70 x 10⁻¹¹ m²/s, signifying a transition from oligomers to supramolecular polymers. rsc.org This technique is crucial for confirming the formation of extended, non-covalently linked structures in solution. rsc.org

Solid-State NMR for Polymer and Supramolecular Characterization

Solid-State Nuclear Magnetic Resonance (ssNMR) is indispensable for characterizing the structure, conformation, and dynamics of materials in the solid state, such as polymers and supramolecular assemblies where solution-state NMR is not feasible.

For polymers derived from 1,4-dialkoxybenzene units, like poly(p-phenylene vinylene) (PPV), ssNMR provides critical information. Studies on PPV and its derivatives, such as poly(2,5-dimethoxy-p-phenylene vinylene), have used ¹³C and ²H ssNMR to assign resonances and investigate the dynamics of the phenylene rings. osti.gov Two-dimensional ssNMR techniques, like ¹³C-¹H HETCOR, can determine the rates of magnetization transfer between protons, which allows for the calculation of internuclear distances and the elucidation of the polymer repeat unit's conformation. osti.gov This level of detailed structural analysis is vital for understanding the packing and morphology of polymers, which in turn dictates their electronic and physical properties.

High-Resolution Mass Spectrometry for Molecular Identification and Purity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds and the assessment of their purity. It provides highly accurate mass measurements, allowing for the determination of elemental compositions.

Accurate Mass Measurement and Fragmentation Pattern Analysis

Accurate mass measurement by HRMS is critical for confirming the synthesis of a target compound. For bromo-compounds, the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear diagnostic marker. docbrown.info In the analysis of related 2-bromo-1,4-dialkoxybenzene derivatives, such as 2-bromo-1,4-bis(heptyloxy)benzene and 2-bromo-1,4-bis(decyloxy)benzene, HRMS has been used to confirm their elemental composition.

The fragmentation patterns observed in mass spectrometry provide structural information. For bromo-alkoxybenzenes, common fragmentation pathways include the loss of the alkyl chains and the bromine atom. Analysis of the fragmentation of 2-bromobutane (B33332) shows the characteristic M and M+2 peaks for the molecular ion due to the bromine isotopes. docbrown.info Similar patterns are expected for this compound, providing confidence in its structural assignment.

Table 1: HRMS Data for 2-Bromo-1,4-dialkoxybenzene Derivatives This table presents data for compounds structurally related to this compound, as direct HRMS data for the target compound is not widely published.

| Compound | Calculated Mass [M]⁺ | Found Mass [M]⁺ | Reference |

|---|---|---|---|

| 2-bromo-1,4-bis(heptyloxy)benzene | 384.1664 | 384.1677 | researchgate.net |

| 2-bromo-1,4-bis(decyloxy)benzene | 468.2603 | 468.2598 | researchgate.net |

Advanced Electrochemical Analysis

Electrochemical methods are vital for assessing the redox properties of molecules, which is particularly important for materials intended for use in electronic devices.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Mechanisms

Cyclic Voltammetry (CV) is the most common technique for investigating the redox behavior of electroactive species. It provides information on oxidation and reduction potentials and the reversibility of electron transfer processes. Studies on substituted 1,4-dialkoxybenzenes show that these compounds undergo oxidation at potentials that are influenced by the nature and position of the substituents. osti.gov For example, a systematic study of 2,5-dihalo-1,4-dimethoxybenzenes demonstrated that increasing the size of the halogen atom makes the material less stable in its oxidized state, as observed by CV. osti.gov In a related system, the cyclic voltammogram of 1,4-benzoquinone (B44022) in an ionic liquid showed two distinct redox couples. sciforum.net For polymers containing dialkoxybenzene moieties, CV can reveal the electrochemical behavior of the polymer as a whole, which is often different from its monomeric constituents. academie-sciences.fr

Spectroelectrochemistry for Intermediates Identification

Spectroelectrochemistry combines spectroscopic and electrochemical measurements in a single experiment, allowing for the in-situ identification of intermediates and products of redox reactions. researchgate.netals-japan.com By recording spectra (e.g., UV-Vis, IR) as the potential is swept, it is possible to correlate spectral changes with specific electron transfer events. This technique is invaluable for elucidating complex reaction mechanisms. For instance, in studies of 1,4-dimethoxybenzene derivatives used in redox flow batteries, spectroelectrochemistry helps to understand degradation pathways by identifying the species formed during charging and discharging cycles. researchgate.net The combination of electrochemical and spectroscopic data provides a more complete picture of the redox process than either technique could alone. researchgate.netresearchgate.net

Determination of Diffusion Coefficients and Solvodynamic Radii

The principal technique employed for measuring diffusion coefficients of molecules in solution is Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR) spectroscopy, often utilized in its two-dimensional variant, Diffusion-Ordered Spectroscopy (DOSY). rsc.orgyoutube.com The PFG-NMR experiment allows for the direct measurement of the translational motion of molecules. scholaris.caresearchgate.net In this method, a magnetic field gradient is applied, which labels molecules based on their spatial position. A second gradient pulse is applied after a specific delay, and the degree of signal attenuation is measured. huji.ac.il Molecules that have moved or diffused during this delay will experience a different magnetic field, leading to a loss of signal coherence. huji.ac.il The rate of this signal decay is directly proportional to the diffusion coefficient of the molecule. huji.ac.il

The diffusion coefficient (D) is a measure of the rate at which a substance moves through a particular medium and is influenced by factors such as the size and shape of the molecule, the viscosity of the solvent, and the temperature of the system. huji.ac.il For instance, larger molecules and more viscous solvents result in smaller diffusion coefficients. huji.ac.il

Once the diffusion coefficient is experimentally determined, the solvodynamic radius (rₛ) can be calculated using the Stokes-Einstein equation:

D = kₛT / (6πηrₛ)

where:

D is the diffusion coefficient

kₛ is the Boltzmann constant

T is the absolute temperature